N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Amidation: The final step involves the coupling of the benzoxazole derivative with the nitrofuran carboxylic acid to form the desired compound.
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising anticancer activity in vitro, particularly against leukemia and melanoma cell lines.
Materials Science: Benzoxazole derivatives, including this compound, are used in the development of advanced materials due to their thermal stability and electronic properties.
Biological Research: The compound is used as a molecular probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . In cancer cells, the compound induces apoptosis by disrupting the cell cycle and promoting cell death .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is unique due to its combined benzoxazole and nitrofuran moieties, which contribute to its diverse biological activities. Similar compounds include:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Known for its anticancer properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity.
2-Phenyl benzoxazole sulfonamides: Evaluated for their antimycobacterial potential.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C19H13N3O5 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5/c1-11-12(19-21-14-6-2-3-8-15(14)27-19)5-4-7-13(11)20-18(23)16-9-10-17(26-16)22(24)25/h2-10H,1H3,(H,20,23) |
InChI Key |
AVEGQSNFTXEMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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